Lipophilicity (clogP) Comparison: p-Tolyl vs. Phenyl Substituent
The introduction of a methyl group to the phenyl ring significantly increases the lipophilicity of the tetrahydropyran-4-amine scaffold. The unsubstituted analog, 4-phenyltetrahydro-2H-pyran-4-amine, has a reported logP of 0.72 . While a directly measured value for 4-(p-tolyl)tetrahydro-2H-pyran-4-amine is not found in the literature, standard calculated increments suggest an increase in logP of approximately +0.5 to +0.6 log units relative to the parent phenyl compound.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | Approximately 1.2 to 1.3 (Estimated based on methyl group increment on phenyl logP) |
| Comparator Or Baseline | 4-Phenyltetrahydro-2H-pyran-4-amine: logP = 0.72 |
| Quantified Difference | An estimated increase of +0.5 to +0.6 log units |
| Conditions | Calculated octanol-water partition coefficient |
Why This Matters
A higher logP indicates increased lipophilicity, which can affect membrane permeability and target binding, and is a crucial factor in medicinal chemistry lead optimization.
